2-(3,4-dimethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-(3,4-dimethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide, is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been studied for various biological activities, including antiviral, antiapoptotic, analgesic, and anti-inflammatory effects. These compounds have shown significant potential in treating diseases and managing symptoms in various models.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives typically involves the formation of the quinazolinone core followed by various functionalization reactions. For example, the synthesis of a related compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was achieved and evaluated for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro . Another related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using Sonogashira cross-coupling, a method that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The core is often substituted with various functional groups that can influence the compound's biological activity. For instance, the presence of a 3-formyl-2-oxoquinolin-1(2H)-yl group as seen in one of the synthesized compounds suggests that similar structural characterizations, including IR, 1H-NMR, 13C-NMR, and Mass spectral analysis, would be relevant for the compound of interest .
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions depending on their functional groups. The presence of acetamide groups suggests potential reactivity with nucleophiles, while the aromatic rings may undergo electrophilic substitution reactions. The specific chemical reactions of the compound would depend on the reactivity of the dimethoxyphenyl and fluoro-substituted phenyl rings, as well as the quinazolinone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups may increase solubility in organic solvents, while the fluorine atom could affect the compound's lipophilicity and metabolic stability. The quinazolinone core is likely to contribute to the compound's rigidity and could affect its binding to biological targets. The analgesic and anti-inflammatory activities of similar compounds have been evaluated, with some showing significant activity and a high safety margin, as indicated by a lack of toxicity at high doses in experimental animals .
Scientific Research Applications
Synthesis and Antitumor Activity
A study on 3-benzyl-substituted-4(3H)-quinazolinones, including compounds with structures similar to the one , demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects and were found to be more potent compared to 5-fluorouracil, a positive control, indicating their potential as anticancer agents. Molecular docking studies suggested their mechanism of action could involve the inhibition of key enzymes like EGFR-TK and B-RAF kinase, crucial in cancer cell proliferation (Al-Suwaidan et al., 2016).
Molecular Docking and Biological Potentials
Another study on derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide revealed significant antimicrobial and anticancer activities. Molecular docking highlighted the compounds' potential interactions with cancer targets, suggesting a basis for their biological activities and offering insights into rational drug design for cancer treatment (Mehta et al., 2019).
Structural and Vibrational Studies
A detailed structural and vibrational study on a quinazolinone analog emphasized the importance of theoretical and experimental approaches to understanding the molecular characteristics of such compounds. The study, involving DFT calculations and spectroscopic analysis, provided insights into the compound's electronic structure, potentially informing further modifications to enhance its biological activities (El-Azab et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-15-27-20-7-5-4-6-18(20)25(31)29(15)17-9-10-19(26)21(14-17)28-24(30)13-16-8-11-22(32-2)23(12-16)33-3/h4-12,14H,13H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHQWRSGIKKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.